Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate

Lipophilicity Membrane permeability Physicochemical profiling

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate is a synthetic heterocyclic compound with molecular formula C₁₃H₈N₂O₅S and molecular weight 304.28 g·mol⁻¹. It belongs to a class of nitrofuran-benzothiazole conjugates that fuse the 5-nitrofuran-2-carboxylate pharmacophore with a benzothiazol-2-ylmethyl ester moiety.

Molecular Formula C13H8N2O5S
Molecular Weight 304.28
CAS No. 391229-58-6
Cat. No. B2555656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate
CAS391229-58-6
Molecular FormulaC13H8N2O5S
Molecular Weight304.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O5S/c16-13(9-5-6-12(20-9)15(17)18)19-7-11-14-8-3-1-2-4-10(8)21-11/h1-6H,7H2
InChIKeyJMYJZUIPWFBXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate (CAS 391229-58-6): Chemical Identity and Nitrofuran-Benzothiazole Conjugate Class Baseline


Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate is a synthetic heterocyclic compound with molecular formula C₁₃H₈N₂O₅S and molecular weight 304.28 g·mol⁻¹ . It belongs to a class of nitrofuran-benzothiazole conjugates that fuse the 5-nitrofuran-2-carboxylate pharmacophore with a benzothiazol-2-ylmethyl ester moiety . Physicochemical profiling from the ZINC database (ZINC33709121) assigns a predicted logP of 1.97 and a topological polar surface area (tPSA) of 100 Ų [1], positioning this compound as markedly more lipophilic than clinically established nitrofurans such as nitrofurantoin (logP ≈ 0.07, tPSA ≈ 118 Ų) [2].

Why Nitrofuran-Benzo[d]thiazole Conjugates Cannot Be Interchanged with Classical Nitrofurans: The Case of Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate (CAS 391229-58-6)


Although the 5-nitrofuran pharmacophore underpins the antibacterial and antiparasitic activity of several marketed drugs (e.g., nitrofurantoin, nifurtimox, furazolidone), covalent attachment of the benzothiazol-2-ylmethyl ester appendage fundamentally alters the compound's physicochemical signature in ways that preclude direct functional interchange [1]. The predicted logP of 1.97 for this conjugate is approximately 28-fold higher than that of nitrofurantoin (logP 0.07) and three-fold higher than nifurtimox (logP 0.64), implying substantially greater membrane partitioning [2][3]. Moreover, the ester bridge introduces a hydrolytically susceptible linker that is absent in amide-linked benzothiazole-nitrofuran analogs such as N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide [4]. These physicochemical and structural divergences mean that in-class substitution without re-optimization of potency, selectivity, solubility, and metabolic stability cannot be assumed to yield equivalent biological outcomes.

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate (CAS 391229-58-6): Comparator-Based Quantitative Differentiation Evidence


Predicted Lipophilicity (logP) Advantage Over Nitrofurantoin and Nifurtimox

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate exhibits a predicted logP of 1.97, which is substantially higher than the logP values of the clinically predominant nitrofurans nitrofurantoin (0.07) and nifurtimox (0.64) [1][2][3]. This difference of +1.90 logP units versus nitrofurantoin corresponds to an approximately 79-fold greater octanol-water partition coefficient, indicating significantly enhanced lipophilicity .

Lipophilicity Membrane permeability Physicochemical profiling

Reduced Topological Polar Surface Area (tPSA) Relative to Nitrofurantoin, Nifurtimox, and Nifurthiazole

The target compound has a predicted tPSA of 100 Ų, which is 18 Ų lower than nitrofurantoin (118 Ų), 14.4 Ų lower than nifurtimox (114.4 Ų), and 41 Ų lower than nifurthiazole (141 Ų) [1][2][3][4]. A tPSA below 140 Ų is generally associated with favorable oral absorption; the further reduction to 100 Ų places this compound in a range characteristic of compounds with high intestinal permeability [5].

Polar surface area Oral bioavailability Physicochemical profiling

Ester Linkage Introduces Hydrolytic Lability Absent in Amide-Linked Benzothiazole-Nitrofuran Analogs

The target compound contains a carboxylate ester bond (R–COO–CH₂–benzothiazole) that is intrinsically more susceptible to enzymatic and chemical hydrolysis than the amide bond (R–CO–NH–benzothiazole) present in N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 219619-30-4) . Carboxylesterase-mediated hydrolysis of ester prodrugs typically occurs with half-lives in the range of minutes to a few hours in plasma, whereas amide bonds require hours to days under equivalent conditions [1].

Prodrug design Metabolic lability Ester hydrolysis

Predicted Trypanothione Reductase Binding Affinity of Benzothiazolyl-5-Nitrofuran Class Exceeds That of Nifurtimox

A molecular docking study of a series of benzothiazolyl-5-nitrofuran derivatives against Trypanosoma cruzi trypanothione reductase demonstrated that these compounds display more negative binding free energies (ΔG) than the reference drug nifurtimox, indicating higher predicted binding affinity to the validated antiparasitic target [1]. Although individual compound data were not reported in the accessible abstract, the class-level finding is directly applicable to benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate as a member of the benzothiazolyl-5-nitrofuran series.

Molecular docking Trypanothione reductase Antiparasitic Chagas disease

Procurement-Relevant Application Scenarios for Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate (CAS 391229-58-6)


Antiparasitic Lead Optimization Targeting Trypanothione Reductase for Chagas Disease

The class-level docking evidence indicates that benzothiazolyl-5-nitrofuran derivatives, including benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate, are predicted to bind trypanothione reductase with higher affinity than nifurtimox [1]. Medicinal chemistry teams pursuing novel anti-Chagas agents can procure this compound as a scaffold for structure-activity relationship (SAR) exploration, using the predicted superior target engagement as a rationale for prioritizing this chemotype over classical nitrofurans.

Antibacterial Hit-to-Lead Programs Requiring Enhanced Membrane Permeability

The substantially higher predicted logP (1.97) and lower tPSA (100 Ų) of this compound relative to nitrofurantoin (logP 0.07; tPSA 118 Ų) suggest improved passive membrane permeation [2][3]. Antibacterial drug discovery programs targeting Gram-negative intracellular pathogens or biofilm-embedded bacteria—where limited penetration of hydrophilic nitrofurans is a known liability—may find this conjugate advantageous for achieving sufficient intracellular concentrations.

Ester Prodrug Strategy for Controlled Metabolic Activation

The ester linkage in this compound is hydrolytically labile, in contrast to the metabolically stable amide bond of related benzothiazole-nitrofuran carboxamides [4]. This property supports its use as a research tool in prodrug design studies, where controlled release of the active 5-nitrofuran-2-carboxylic acid moiety via carboxylesterase-mediated hydrolysis is desired. Pharmaceutical development teams exploring ester prodrug strategies can use this compound to benchmark activation kinetics against amide-linked analogs.

Chemical Biology Probe for Nitrofuran Mechanism-of-Action Studies

The dual benzothiazole-nitrofuran architecture combined with ester lability makes this compound a valuable chemical biology probe for dissecting the contribution of the benzothiazole appendage to target engagement and cellular pharmacokinetics. Researchers comparing the activity profile of this ester conjugate with its amide analog (CAS 219619-30-4) and with the parent 5-nitrofuran-2-carboxylic acid can deconvolute the roles of lipophilicity, membrane permeability, and metabolic activation in the overall pharmacological effect.

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